molecular formula C12H15NO3 B6142459 2-[2-(4-methylphenyl)acetamido]propanoic acid CAS No. 1212129-21-9

2-[2-(4-methylphenyl)acetamido]propanoic acid

Cat. No.: B6142459
CAS No.: 1212129-21-9
M. Wt: 221.25 g/mol
InChI Key: UQEVEUMFUJMAOJ-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)acetamido]propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a 4-methylphenyl group attached to an acetamido group, further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)acetamido]propanoic acid typically involves the reaction of 4-methylphenylacetic acid with appropriate reagents to introduce the acetamido group. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetamidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)acetamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoylformic acid.

    Reduction: Formation of 2-[2-(4-methylphenyl)ethanol]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-methylphenyl)acetamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenyl)propanoic acid]
  • 2-[2-(4-methylphenyl)acetamido]butanoic acid
  • 2-[2-(4-methylphenyl)acetamido]ethanoic acid

Uniqueness

2-[2-(4-methylphenyl)acetamido]propanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a 4-methylphenyl group with an acetamido and propanoic acid moiety makes it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(14)13-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVEUMFUJMAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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